molecular formula C16H18N6O B3790865 N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide

N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide

Cat. No.: B3790865
M. Wt: 310.35 g/mol
InChI Key: FDQVBBOOMWJHFZ-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the triazole ring: This can be done via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Coupling of the pyrazole and triazole rings: This step involves the formation of an amide bond between the pyrazole derivative and the triazole derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can modify functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and triazole derivatives.

    Medicine: Potential therapeutic agent for the treatment of diseases, given the known biological activities of pyrazole and triazole compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide would depend on its specific biological target. Generally, pyrazole and triazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide
  • N-(5-ethyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide
  • N-(5-ethyl-4-methylpyrazol-3-yl)-2-(triazol-1-yl)acetamide

Uniqueness

N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of both pyrazole and triazole rings in the same molecule also provides a unique combination of properties that can be exploited in various applications.

Properties

IUPAC Name

N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-3-14-12(2)16(18-15(23)11-21-10-9-17-20-21)22(19-14)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQVBBOOMWJHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C)NC(=O)CN2C=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ethyl-4-methyl-2-phenylpyrazol-3-yl)-2-(triazol-1-yl)acetamide

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